2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Description
2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a synthetic organic compound featuring a piperazine core substituted with a 4-nitrophenyl group and linked via an ethanone bridge to a 4-methylphenyl moiety. Its molecular formula is C₁₉H₂₀N₃O₃, with a molecular weight of 338.38 g/mol. The 4-methylphenyl substituent may modulate lipophilicity, influencing pharmacokinetic behavior .
Properties
IUPAC Name |
2-(4-methylphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-2-4-16(5-3-15)14-19(23)21-12-10-20(11-13-21)17-6-8-18(9-7-17)22(24)25/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEUCHLEAYHNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177888 | |
| Record name | 2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599162-67-1 | |
| Record name | 2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599162-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-methylbenzoyl chloride with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ethanone group undergoes nucleophilic additions, particularly with amines and hydrazines. For example:
-
Hydrazone Formation : Reacts with hydrazine derivatives to form hydrazones, a reaction exploited in medicinal chemistry for structural diversification .
Reduction Reactions
The ketone moiety can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation .
Substitution at the Piperazine Ring
The piperazine nitrogen participates in alkylation and acylation reactions. For instance:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, triethylamine (0°C) | 1-Acetyl-4-(4-nitrophenyl)piperazine | 88% | |
| 4-Nitrobenzoyl chloride | DMF, K₂CO₃ (reflux) | Piperazine-bis(4-nitrophenyl) derivative | 76% |
Electrophilic Aromatic Substitution
The 4-methylphenyl group undergoes nitration and sulfonation:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hrs | 2-(4-Methyl-3-nitrophenyl)-1-[...]ethanone | 62% | |
| Sulfonation (SO₃/H₂SO₄) | 120°C, 4 hrs | Sulfonated aromatic derivative | 55% |
Condensation Reactions
The ketone participates in Claisen-Schmidt condensations with aromatic aldehydes :
| Aldehyde | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | NaOH/EtOH, reflux | Chalcone analog | 70% | |
| Furfural | Piperidine, ethanol | Heterocyclic-coupled product | 68% |
Oxidation Reactions
Controlled oxidation of the ethanone group is limited due to stability concerns, but side-chain oxidation has been reported:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | Carboxylic acid derivative | 45% |
Key Reaction Pathways and Mechanistic Insights
-
Piperazine Reactivity : The piperazine ring’s secondary amines facilitate nucleophilic substitutions, particularly with electrophiles like acyl chlorides .
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Ketone Stability : The ethanone group resists over-oxidation under mild conditions but participates in condensations and reductions .
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Aromatic Modifications : The 4-methylphenyl group directs electrophilic substitutions to the para position relative to the methyl group .
Experimental Considerations
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for the development of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Biological Research
This compound is utilized to study the effects of piperazine derivatives on biological systems. It acts as a model compound to investigate interactions with biological targets, particularly in neuropharmacology and receptor binding studies. The nitro group can be reduced to an amine, which may enhance its biological activity.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties against various diseases. Notably, compounds with piperazine structures have shown promise as antipsychotic agents and for treating anxiety disorders due to their interaction with serotonin receptors .
Case Study: Antidepressant Activity
A study investigated the antidepressant-like effects of a related piperazine derivative in animal models. The results indicated significant reductions in depressive behaviors, suggesting that modifications in the piperazine structure could lead to new antidepressant medications .
Industrial Applications
In the industrial sector, this compound is explored for its potential in developing new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and other materials, enhancing their mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, piperazine derivatives interact with neurotransmitter receptors or enzymes, modulating their activity. The nitro and methyl groups could influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with aromatic substituents are widely studied for their biological activities. Below is a comparative analysis of structurally analogous compounds:
Structural and Functional Comparisons
Key Findings from Comparative Studies
Electron-Withdrawing Groups : Nitro substituents (e.g., in the target compound and ’s analog) enhance stability and receptor binding but may increase toxicity risks. Chloro groups () further amplify these effects .
Lipophilicity Modulation : The 4-methylphenyl group in the target compound likely improves blood-brain barrier penetration compared to polar groups like sulfanyl () or methoxy () .
Pharmacological Diversity : Piperazine derivatives with bulkier substituents (e.g., biphenyl in ) exhibit distinct activity profiles, suggesting substituent size critically impacts target selectivity .
Biological Activity
2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, including neuropharmacological effects and interactions with key biological targets. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with 1-(4-methylbenzyl)piperazine in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at room temperature, yielding the target compound with good efficiency.
Pharmacological Properties
Research has indicated that piperazine derivatives, including this compound, exhibit significant biological activities:
- Neuropharmacological Effects : This compound has been studied for its interactions with monoamine oxidases (MAOs), which are crucial enzymes in the metabolism of neurotransmitters. Inhibitory activity against MAO-B has been reported, suggesting potential applications in treating neurodegenerative diseases .
- Anticancer Activity : Preliminary studies have shown that certain piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and other cell lines .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Interaction : The nitro group can be reduced to an amine, allowing it to interact with enzymes or receptors within biological systems. This interaction may modulate neurotransmitter levels and influence neurochemical pathways .
- Nucleophilic Substitution : The piperazine ring can undergo nucleophilic substitution reactions, enabling the compound to participate in further chemical transformations that enhance its biological activity.
Case Studies
Several studies have explored the biological activity of piperazine derivatives:
- Neurotoxicity Studies : A study evaluated various analogs for their capacity to induce neurotoxicity through MAO-B oxidation. Only a few compounds exhibited significant neurotoxic effects, indicating a selective interaction with MAO-B as a critical factor in their mechanism .
- Anticancer Screening : In vitro evaluations against multiple cancer cell lines showed that specific piperazine derivatives had potent anticancer properties, with some achieving IC50 values as low as 0.65 µM against MCF-7 cells .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for 2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone, and how can reaction yields be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the piperazine ring can react with a nitro-substituted benzoyl chloride in the presence of a base like triethylamine (Et3N) to form the core structure . Yields (41–92%) vary depending on substituent steric and electronic effects; bromo groups at meta/para positions may reduce yields due to steric hindrance, while methyl groups improve solubility and reaction efficiency . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature, and stoichiometric ratios of reactants.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the piperazine ring connectivity (δ 3.2–3.8 ppm for N–CH2 signals) and aromatic substituents (δ 7.0–8.5 ppm for nitrophenyl protons) .
- Melting Point Analysis : Sharp melting ranges (153–191°C) indicate purity .
- TLC (Rf values) : Used to monitor reaction progress (Rf 0.39–0.44 in ethyl acetate/hexane systems) .
Q. How can researchers assess the preliminary biological activity of this compound?
In vitro assays targeting serotonin or dopamine receptors are common due to the piperazine moiety’s affinity for CNS targets. For example:
- Radioligand binding assays using HEK-293 cells expressing 5-HT1A receptors .
- Functional assays (cAMP modulation) to evaluate agonist/antagonist activity .
Advanced Research Questions
Q. What structural modifications enhance the compound’s metabolic stability without compromising receptor binding?
Introducing electron-withdrawing groups (e.g., trifluoromethyl at the phenyl ring) improves metabolic resistance by reducing CYP450-mediated oxidation . Conversely, hydroxyl groups may increase solubility but require protective strategies (e.g., acetylation) during synthesis . Computational docking studies (e.g., AutoDock Vina) can predict steric clashes or hydrogen-bonding interactions with target receptors .
Q. How can contradictory data on biological activity across studies be resolved?
Discrepancies often arise from assay conditions (e.g., cell line variability, agonist concentration). Normalize data using reference standards (e.g., WAY-100635 for 5-HT1A) and validate via orthogonal methods (e.g., calcium flux assays vs. radioligand binding) . Meta-analyses of IC50 values across studies can identify outliers .
Q. What mechanistic insights explain the compound’s selectivity for specific receptor subtypes?
Molecular dynamics simulations reveal that the 4-nitrophenyl group stabilizes interactions with hydrophobic pockets in serotonin receptors, while the methylphenyl group modulates steric access to adjacent binding sites . Mutagenesis studies (e.g., Ala-scanning of receptor residues) can validate critical interaction points .
Q. How do solvent polarity and pH affect the compound’s stability in pharmacological assays?
In aqueous buffers (pH 7.4), the nitro group may undergo gradual reduction, forming an amine derivative. Stability studies via HPLC-UV at 254 nm over 24–72 hours are recommended. Use antioxidants (e.g., ascorbic acid) or non-aqueous solvents (DMSO) for long-term storage .
Data Analysis and Method Development
Q. What statistical approaches are suitable for analyzing dose-response data in receptor studies?
Nonlinear regression (e.g., GraphPad Prism) using a four-parameter logistic model (Hill slope, EC50) is standard. Bootstrap resampling (1,000 iterations) quantifies confidence intervals for EC50 values .
Q. How can researchers validate computational docking predictions experimentally?
Co-crystallization with target receptors (e.g., 5-HT1A) provides atomic-level validation. If crystals are unavailable, site-directed mutagenesis of predicted binding residues (e.g., Phe361Ala in 5-HT1A) followed by binding assays confirms computational models .
Q. What strategies mitigate batch-to-batch variability in synthesis?
Strict control of anhydrous conditions (molecular sieves), reagent purity (≥95%), and reaction monitoring via in situ FTIR (e.g., carbonyl peak at ~1,700 cm<sup>−1</sup>) ensures consistency . Use of high-throughput robotic synthesis platforms reduces human error .
Specialized Applications
Q. Can this compound serve as a precursor for radiolabeled probes in imaging studies?
Yes. The nitro group can be reduced to an amine (<sup>1</sup>H/<sup>13</sup>C NMR δ 6.5–7.0 ppm for NH2) and functionalized with <sup>18</sup>F or <sup>11</sup>C isotopes for PET imaging . Chelation with <sup>99m</sup>Tc via diethylenetriaminepentaacetic acid (DTPA) conjugation enables SPECT applications .
Q. How does the compound’s logP value influence blood-brain barrier permeability?
Calculated logP (e.g., via ChemDraw) of ~2.8 suggests moderate BBB penetration. In vivo studies in rodents using LC-MS/MS quantification of brain-to-plasma ratios (target ≥0.3) validate permeability. Adding polar groups (e.g., hydroxyl) reduces logP but may require prodrug strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
